2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester
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Overview
Description
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its ethyl ester functional group, which is often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .
Industrial Production Methods
Industrial production of this compound often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature . The process involves the use of microwave thermolysis to synthesize benzoxazine derivatives efficiently.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzoxazine derivatives.
Scientific Research Applications
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with similar structural features.
3,4-Dihydro-2H-1,3-benzoxazines: A class of compounds with similar chemical properties and applications.
Uniqueness
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester stands out due to its specific ethyl ester functional group, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of chemistry and beyond.
Properties
CAS No. |
828915-01-1 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 2-(2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C18H19NO3/c1-2-21-17(20)12-15-18(13-8-4-3-5-9-13)22-16-11-7-6-10-14(16)19-15/h3-11,15,18-19H,2,12H2,1H3 |
InChI Key |
FJEBCVOMLBIPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(OC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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